molecular formula C13H20N2 B13798451 2-(5,6,7,8-Tetrahydro-2-naphthyl)-1,2-propanediamine CAS No. 69440-56-8

2-(5,6,7,8-Tetrahydro-2-naphthyl)-1,2-propanediamine

Cat. No.: B13798451
CAS No.: 69440-56-8
M. Wt: 204.31 g/mol
InChI Key: IEBRCGJQUGYYCT-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine is an organic compound that belongs to the class of tetralins. This compound is characterized by the presence of a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine typically involves the hydrogenation of naphthalene derivatives followed by amination. One common method involves the reduction of 5,6,7,8-tetrahydronaphthalene to form the corresponding amine, which is then reacted with 1,2-dibromoethane under basic conditions to yield the desired diamine compound .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthol derivatives.

    Reduction: It can be reduced further to form more saturated derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.

    Substitution: Halogenated compounds and strong bases are often employed.

Major Products Formed

    Oxidation: 5,6,7,8-tetrahydro-2-naphthol.

    Reduction: More saturated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Properties

CAS No.

69440-56-8

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)propane-1,2-diamine

InChI

InChI=1S/C13H20N2/c1-13(15,9-14)12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5,9,14-15H2,1H3

InChI Key

IEBRCGJQUGYYCT-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC2=C(CCCC2)C=C1)N

Origin of Product

United States

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